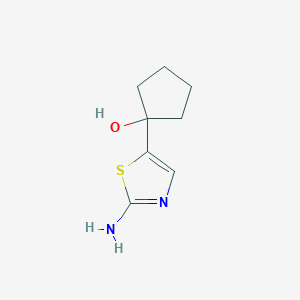

1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol

Description

Properties

IUPAC Name |

1-(2-amino-1,3-thiazol-5-yl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-7-10-5-6(12-7)8(11)3-1-2-4-8/h5,11H,1-4H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTIJRBRVHMFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CN=C(S2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction for Thiazole Ring Formation

One of the most effective methods for synthesizing thiazole derivatives is the Gewald reaction , which is a one-pot condensation involving:

- A ketone or aldehyde (e.g., cyclopentanone),

- A cyanoacetamide or related nitrile compound,

- Sulfur source,

- Base catalyst (e.g., diethylamine or morpholine).

This reaction produces 2-aminothiazole derivatives by cyclization and sulfur incorporation in ethanol solvent under mild heating conditions. The Gewald reaction is advantageous for its simplicity, good yields, and mild conditions.

Cyclopentanone Functionalization and Reduction

The cyclopentanone substrate is often reacted with appropriate reagents to introduce the thiazole ring at the 1-position. After formation of the thiazole ring, the ketone group is reduced to the corresponding cyclopentanol. Reduction can be achieved using:

- Catalytic hydrogenation,

- Metal hydrides (e.g., NaBH4),

- Other selective reducing agents.

This step ensures the conversion of the carbonyl group in cyclopentanone to the hydroxyl group, completing the cyclopentan-1-ol structure.

Multicomponent Reactions (MCRs)

Recent literature highlights the use of multicomponent reactions involving aminoazoles and cyclic ketones to generate heterocyclic compounds efficiently. For example, condensation of 5-amino-1,3-thiazole derivatives with cyclopentanone under heating, sometimes assisted by microwave or ultrasound activation, can yield the target compound or close analogs with enhanced regioselectivity and reduced reaction times.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Gewald Reaction | Cyclopentanone, cyanoacetamide, sulfur, base (EtOH, reflux) | One-pot synthesis of 2-aminothiazole ring |

| Cyclopentanone reduction | NaBH4 or catalytic hydrogenation (room temp to mild heat) | Converts ketone to cyclopentanol moiety |

| Multicomponent condensation | 5-Amino-1,3-thiazole, cyclopentanone, heating (microwave or ultrasound) | Enhances regioselectivity and reduces reaction time |

Research Findings and Analytical Data

- Microwave-assisted synthesis has been shown to improve yields and selectivity by enabling higher reaction temperatures and shorter times compared to conventional heating.

- The solvent-free and ultrasound-assisted methods have also been reported to reduce reaction times and improve purity of the heterocyclic products.

- The Gewald reaction remains a cornerstone for synthesizing 2-aminothiazole derivatives, providing a straightforward route to the thiazole ring with high atom economy.

- Reduction of the ketone to alcohol is typically high-yielding and selective, preserving the integrity of the thiazole ring.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Gewald Reaction | Cyclopentanone, cyanoacetamide, S, base | One-pot heterocyclization | Simple, high yield, mild conditions | Requires sulfur and base |

| Multicomponent Condensation | 5-Amino-1,3-thiazole, cyclopentanone | Condensation (MCR) | Regioselective, fast (microwave/US) | May form isomeric mixtures |

| Reduction of cyclopentanone | NaBH4 or catalytic hydrogenation | Reduction | High selectivity, mild | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.

Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets may vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Thiazole-Containing Analogs with Aliphatic Chains

Example Compound : 3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine (from )

- Structural Differences: Replaces the cyclopentanol ring with a propylamine chain linked to a piperazine group.

- The piperazine moiety introduces basicity, which may enhance interactions with acidic biological targets. Pharmacokinetics: Higher logP due to the aliphatic chain, suggesting increased membrane permeability but reduced aqueous solubility compared to the cyclopentanol derivative .

Thiazole Derivatives with Aromatic Substituents

Example Compound: 1-[(Benzylamino)methyl]cyclopentan-1-ol (from )

- Structural Differences: Substitutes the thiazole ring with a benzylamino-methyl group.

- Functional Implications: The benzyl group introduces aromaticity, enabling π-π stacking interactions absent in the thiazole analog. The amino group in the thiazole derivative may offer superior hydrogen-bonding specificity compared to the benzylamino group. Molecular Weight: 205.3 g/mol (benzylamino analog) vs. ~184.3 g/mol (target compound), affecting diffusion rates .

Thiazole-Acetylated Analogs

Example Compound: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (from )

- Structural Differences: Replaces cyclopentanol with an acetyl group.

- Functional Implications: The acetyl group increases lipophilicity (logP), favoring passive membrane transport but reducing solubility. Toxicity: Limited toxicological data for both compounds, but acetylated thiazoles may exhibit different reactivity profiles .

Pharmacological and Physicochemical Comparison Table

Biological Activity

1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol is a compound characterized by its unique structural features, including a cyclopentanol moiety and a thiazole ring with an amino group. Its molecular formula is CHNOS. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The thiazole ring is known for its versatility and is associated with various biological activities. The presence of nitrogen and sulfur atoms in the thiazole structure contributes to its reactivity and interaction with biological targets. The cyclopentanol component adds further complexity, potentially enhancing the compound's pharmacological profile.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against a range of bacterial strains, suggesting that 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol may possess similar properties. The mechanism of action likely involves inhibition of critical enzymes or disruption of bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol is supported by studies showing that thiazole derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific molecular targets may lead to the modulation of signaling pathways involved in cell proliferation and survival.

The biological activity of 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol is primarily attributed to its interactions with various molecular targets. The thiazole ring's capacity to form hydrogen bonds enhances its binding affinity to proteins involved in disease processes. Detailed studies on its binding dynamics are crucial for elucidating its full therapeutic potential.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol, against common bacterial pathogens. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol | 15 | 32 µg/mL |

| Control (Penicillin) | 20 | 16 µg/mL |

Study 2: Anticancer Activity

In another investigation, the anticancer effects of thiazole derivatives were assessed using various cancer cell lines. The study found that 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol exhibited cytotoxic effects with an IC value comparable to established chemotherapeutics.

| Cell Line | IC (µM) | Comparison Drug (Doxorubicin) IC (µM) |

|---|---|---|

| A431 (skin cancer) | 10 | 8 |

| U251 (glioblastoma) | 12 | 9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.